8-Methoxyisoquinoline-1-carboxylic acid
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Overview
Description
8-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 1-isochromenones with ammonia or amines . Another method includes the reaction of o-formylbenzoic acids with derivatives of glycine . Additionally, the Heck reaction has been employed for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters, which can be further converted to this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
8-Methoxyisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects . The compound’s methoxy and carboxylic acid groups play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
8-Methoxycoumarin-3-carboxamides: Exhibits potent anticancer activity against liver cancer.
1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid esters: Used in the development of protein kinase inhibitors.
Uniqueness: 8-Methoxyisoquinoline-1-carboxylic acid is unique due to its specific structural features, including the methoxy group at the 8-position and the carboxylic acid group at the 1-position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
1179149-17-7 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-8-4-2-3-7-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
LFVDQYFMDCKFJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=C2)C(=O)O |
Origin of Product |
United States |
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